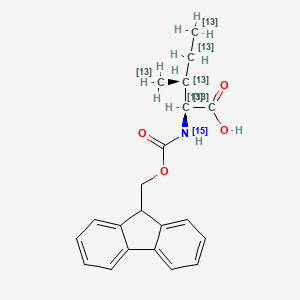

Fmoc-Ile-OH-13C6,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

360.36 g/mol |

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1 |

InChI Key |

QXVFEIPAZSXRGM-HJECYYBSSA-N |

Isomeric SMILES |

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N: Applications in Peptide Synthesis and Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the amino acid isoleucine, engineered for advanced applications in proteomics, drug development, and structural biology. This technical guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and quantitative proteomics. The incorporation of six Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based analyses.

Core Properties and Specifications

Fmoc-Ile-OH-¹³C₆,¹⁵N is characterized by its high isotopic and chemical purity, making it a reliable reagent for sensitive analytical techniques. Below is a summary of its key quantitative data.

| Property | Value | References |

| Chemical Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | [1] |

| Molecular Weight | 360.36 g/mol | [1][2][3] |

| CAS Number | 1217442-29-9 | [4] |

| Isotopic Purity (¹³C) | ≥ 98 atom % | |

| Isotopic Purity (¹⁵N) | ≥ 98 atom % | |

| Chemical Purity | ≥ 98% | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, desiccated, protected from light | |

| Mass Shift (M+7) | The molecule is 7 Da heavier than its unlabeled counterpart. |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of isoleucine makes this isotopically labeled amino acid ideal for use in Fmoc-based solid-phase peptide synthesis. This methodology allows for the precise incorporation of a "heavy" amino acid at a specific position within a peptide sequence. The resulting synthetic peptide can serve as an internal standard for the quantification of its endogenous, unlabeled ("light") counterpart in complex biological samples.

Experimental Protocol: Incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N via Fmoc-SPPS

This protocol outlines the manual coupling of a single Fmoc-Ile-OH-¹³C₆,¹⁵N residue onto a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Ile-OH-¹³C₆,¹⁵N

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-7 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-7 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (3-4 equivalents relative to the resin substitution) and HCTU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA or Collidine (6-8 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling:

-

Drain the DMF from the washed resin.

-

Immediately add the activated Fmoc-Ile-OH-¹³C₆,¹⁵N solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.

Logical Workflow for Fmoc-SPPS Cycle

Caption: General cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Applications in Quantitative Proteomics

Fmoc-Ile-OH-¹³C₆,¹⁵N is a valuable tool for quantitative proteomics, primarily through its use in generating stable isotope-labeled internal standards for mass spectrometry. One prominent application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While Fmoc-protected amino acids are not directly used in SILAC cell culture media, they are essential for synthesizing the corresponding isotopically labeled peptides that are used as standards to spike into complex samples for absolute quantification.

Experimental Workflow: Quantitative Proteomics using a ¹³C₆,¹⁵N-Isoleucine Labeled Peptide Standard

This workflow describes the use of a synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine (produced via SPPS as described above) to quantify the corresponding endogenous protein in a biological sample.

Procedure:

-

Protein Extraction: Lyse cells or tissues to extract the total proteome.

-

Protein Quantification: Determine the total protein concentration of the extract.

-

Spiking of Labeled Standard: Add a known amount of the purified synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine to the protein extract.

-

Proteolytic Digestion: Digest the protein mixture with a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a complex mixture of peptides.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the "light" (endogenous) and "heavy" (synthetic standard) versions of the target peptide.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptide precursors.

-

Calculate the area under the curve for each peak.

-

The ratio of the peak areas (Heavy/Light) is used to determine the absolute quantity of the endogenous peptide, and by extension, the protein, in the original sample.

-

Workflow for Quantitative Proteomics

Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide standard.

Conclusion

Fmoc-Ile-OH-¹³C₆,¹⁵N is a highly specialized and powerful reagent for modern biochemical research. Its application in solid-phase peptide synthesis enables the creation of precise internal standards, which are indispensable for accurate and reproducible protein quantification in complex biological systems. The methodologies described in this guide provide a framework for the effective utilization of this stable isotope-labeled amino acid in advancing proteomics research and drug development.

References

An In-depth Technical Guide to Fmoc-Ile-OH-13C6,15N: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Fmoc-Ile-OH-13C6,15N, a stable isotope-labeled amino acid crucial for modern proteomics and peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Critically, all six carbon atoms and the single nitrogen atom are replaced by their stable isotopes, ¹³C and ¹⁵N, respectively. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N | [2] |

| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | [3] |

| Molecular Weight | 360.36 g/mol | [2][3] |

| CAS Number | 1217442-29-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 145-147 °C | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Solubility | Soluble in organic solvents like DMF and DMSO | |

| Storage Conditions | Store refrigerated (2-8°C), desiccated, and protected from light |

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced research areas:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as this compound. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry. The known mass difference between the 'light' and 'heavy' peptides enables accurate relative quantification of thousands of proteins simultaneously.

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, this compound is a fundamental building block in the synthesis of custom peptides. The Fmoc group provides a temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions at each step of the peptide chain elongation. The incorporation of the isotopically labeled isoleucine at specific positions within a peptide sequence creates an internal standard for quantitative assays of the peptide itself, for example, in pharmacokinetic studies.

-

Biomolecular NMR: The presence of ¹³C and ¹⁵N isotopes makes peptides containing this amino acid suitable for advanced nuclear magnetic resonance (NMR) studies. These isotopes have a nuclear spin of ½, which is NMR-active, and their incorporation can help in solving the three-dimensional structures and studying the dynamics of peptides and proteins.

-

Metabolic Flux Analysis: Isotope-labeled amino acids are used as tracers to follow the metabolic fate of these molecules in cells or organisms. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can elucidate metabolic pathways and understand how they are altered in disease states or upon drug treatment.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase synthesis.

1. Resin Preparation:

- Start with a suitable solid support (resin), such as Rink Amide or Wang resin, depending on the desired C-terminal functionality (amide or carboxylic acid, respectively).

- Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in the reaction vessel.

2. First Amino Acid Coupling (if Isoleucine is the C-terminal):

- If the labeled isoleucine is the first amino acid, it needs to be coupled to the resin. This is typically done using an activating agent.

3. Iterative Peptide Elongation Cycle:

- Fmoc Deprotection: To remove the Fmoc group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes. This exposes the free amine for the next coupling reaction. The completion of the deprotection can be monitored by a colorimetric test, such as the Kaiser test.

- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

- Amino Acid Activation and Coupling: Dissolve this compound (or another Fmoc-amino acid) in DMF. Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid group. Add this activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

- Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

- Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the desired peptide sequence.

4. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.

- The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.

5. Purification and Analysis:

- The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Below is a Graphviz diagram illustrating the general workflow of Fmoc solid-phase peptide synthesis.

References

An In-depth Technical Guide to N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the essential amino acid L-isoleucine. The incorporation of six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the isoleucine structure provides a distinct mass shift, making it an invaluable tool in quantitative proteomics and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its direct use in solid-phase peptide synthesis (SPPS).

| Property | Value |

| Synonyms | Fmoc-L-isoleucine-¹³C₆,¹⁵N, Fmoc-Ile-OH (¹³C₆, ¹⁵N) |

| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ |

| Molecular Weight | 360.36 g/mol [1][2][3] |

| Labeled CAS Number | 1217442-29-9[1][4] |

| Unlabeled CAS Number | 71989-23-6 |

| Chemical Purity | Typically ≥98% |

| Isotopic Enrichment | ≥99% for ¹³C and ¹⁵N |

| Appearance | White to off-white solid |

| Storage Conditions | +2°C to +8°C, desiccated and protected from light |

Experimental Protocols

Synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

The synthesis of this compound involves two key stages: the biosynthesis of isotopically labeled L-isoleucine and the subsequent protection of the amino group with Fmoc.

2.1.1. Microbial Synthesis of L-isoleucine-¹³C₆,¹⁵N

A common method for producing uniformly labeled amino acids is through microbial fermentation. This protocol is based on the use of Corynebacterium glutamicum, a bacterium known for its ability to overproduce amino acids.

-

Microorganism : Corynebacterium glutamicum (e.g., ATCC 13032).

-

Culture Medium : A defined minimal medium is used, with the standard carbon and nitrogen sources replaced by their stable isotope-labeled counterparts.

-

Carbon Source : ¹³C₆-glucose.

-

Nitrogen Source : ¹⁵NH₄Cl or [¹⁵N]ammonium sulfate.

-

-

Procedure :

-

Prepare the minimal medium with ¹³C₆-glucose as the sole carbon source and a ¹⁵N-labeled ammonium salt as the sole nitrogen source.

-

Inoculate the medium with a starter culture of C. glutamicum.

-

Incubate the culture under optimal growth conditions (temperature, pH, aeration) to allow for the biosynthesis and accumulation of L-isoleucine. The bacterium will incorporate the ¹³C and ¹⁵N isotopes into the amino acid backbone.

-

Monitor the production of L-isoleucine in the culture supernatant using techniques like HPLC.

-

Once maximum yield is achieved, harvest the cells by centrifugation.

-

Purify the L-isoleucine-¹³C₆,¹⁵N from the culture supernatant using ion-exchange chromatography.

-

The purity and isotopic enrichment of the final product are confirmed by mass spectrometry and NMR spectroscopy.

-

2.1.2. Fmoc Protection of L-isoleucine-¹³C₆,¹⁵N

The purified L-isoleucine-¹³C₆,¹⁵N is then chemically protected with the Fmoc group.

-

Reagents :

-

L-isoleucine-¹³C₆,¹⁵N

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate or a similar base

-

Dioxane and water or another suitable solvent system

-

-

Procedure :

-

Dissolve L-isoleucine-¹³C₆,¹⁵N in an aqueous solution of sodium bicarbonate.

-

Separately, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

-

Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding sodium bicarbonate as needed.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

-

Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is primarily used in Fmoc-based SPPS to generate peptides with a known mass shift at a specific isoleucine residue. This is crucial for applications such as absolute quantification in mass spectrometry.

-

Materials :

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Solvents: DMF, DCM, Diethyl ether

-

-

Procedure :

-

Resin Swelling : Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection : Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling :

-

Activate the desired Fmoc-amino acid (in this case, Fmoc-L-isoleucine-¹³C₆,¹⁵N or another amino acid in the sequence) by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

-

-

Washing : Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat : Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

-

Characterization : Confirm the identity and purity of the synthesized labeled peptide by mass spectrometry.

-

Applications and Experimental Workflows

The primary application of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

SILAC-based Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations.

Experimental Workflow:

-

Cell Culture and Labeling : Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural abundance amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine, and in specific cases, isoleucine) are replaced with their stable isotope-labeled counterparts. For experiments targeting isoleucine-specific quantification, a custom medium lacking natural isoleucine and supplemented with L-isoleucine-¹³C₆,¹⁵N would be used.

-

Experimental Treatment : The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Mixing : The "light" and "heavy" cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.

-

Protein Digestion : The mixed protein sample is digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides derived from the "light" and "heavy" samples will have a characteristic mass difference.

-

Data Analysis : The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs in the mass spectrum.

References

- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 2. pure.mpg.de [pure.mpg.de]

- 3. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Isotopic Purity of Fmoc-Isoleucine-¹³C₆,¹⁵N for Advanced Research Applications

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled amino acids. It provides a comprehensive overview of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N, a critical reagent in proteomics and biomolecular NMR. This document outlines the quality specifications, detailed analytical methodologies for purity assessment, and the underlying principles of these techniques.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine labeled with six ¹³C atoms and one ¹⁵N atom (Fmoc-Isoleucine-¹³C₆,¹⁵N) is a protected amino acid widely used in the synthesis of isotope-labeled peptides.[1][2] These peptides are instrumental in quantitative mass spectrometry-based proteomics and for structural and dynamic studies of proteins by nuclear magnetic resonance (NMR) spectroscopy.[1][3] The precise isotopic enrichment and chemical purity of this compound are paramount for the accuracy and reliability of experimental results. This guide delves into the technical specifications and analytical methods used to ensure the high quality of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Fmoc-Isoleucine-¹³C₆,¹⁵N is typically high, ensuring its suitability for sensitive applications. The following table summarizes the key quantitative specifications from a representative supplier.

| Parameter | Specification | Source |

| Isotopic Enrichment | ||

| ¹³C | 99% | [1] |

| ¹⁵N | 99% | |

| Chemical Purity | ≥98% | |

| Molecular Weight | 360.36 g/mol |

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of Fmoc-Isoleucine-¹³C₆,¹⁵N involves sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique to determine the level of isotopic enrichment by precisely measuring the mass-to-charge ratio of the molecule.

Methodology: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of Fmoc-Isoleucine-¹³C₆,¹⁵N is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) is a common ionization method for this type of molecule.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant mass range.

-

Data Analysis:

-

The isotopic distribution of the molecular ion peak is analyzed.

-

The abundance of the fully labeled species (all six carbons as ¹³C and the nitrogen as ¹⁵N) is compared to the abundances of partially labeled or unlabeled species.

-

Specialized software can be used to simulate theoretical isotope patterns for varying levels of enrichment and fit them to the experimental data to accurately determine the incorporation levels of ¹³C and ¹⁵N.

-

NMR Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy not only confirms the chemical structure and purity of the compound but also provides information about the specific sites of isotopic labeling.

Methodology: ¹³C and ¹⁵N NMR Spectroscopy

-

Sample Preparation: A sufficient amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

A proton (¹H) NMR spectrum is first acquired to confirm the overall chemical structure and identify any proton-containing impurities.

-

A carbon-13 (¹³C) NMR spectrum is then acquired. For a fully ¹³C₆-labeled isoleucine moiety, the signals corresponding to these carbons will be significantly enhanced. The absence of significant signals at the chemical shifts corresponding to ¹²C atoms confirms high isotopic enrichment.

-

A nitrogen-15 (¹⁵N) NMR spectrum, often acquired using indirect detection methods like a ¹H-¹⁵N HSQC experiment, will show a strong signal for the labeled nitrogen, confirming its high enrichment.

-

-

Data Analysis: The integral of the signals from the labeled nuclei is compared to any residual signals from unlabeled nuclei to quantify the isotopic purity. The chemical shifts and coupling constants are analyzed to ensure the correct molecular structure.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Caption: Workflow for determining the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Signaling Pathways and Logical Relationships in Application

The primary application of Fmoc-Isoleucine-¹³C₆,¹⁵N is in the synthesis of stable isotope-labeled peptides for use as internal standards in quantitative proteomics. The diagram below illustrates the logical relationship in a typical stable isotope dilution mass spectrometry (SID-MS) experiment.

Caption: Logical workflow of a stable isotope dilution mass spectrometry experiment.

Conclusion

The isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N is a critical parameter that directly impacts the quality and reliability of research in proteomics and NMR-based structural biology. The rigorous quality control, employing advanced analytical techniques such as high-resolution mass spectrometry and multinuclear NMR, ensures that this essential building block meets the stringent requirements of modern scientific investigation. Understanding the methodologies behind the determination of isotopic purity allows researchers to have greater confidence in their experimental outcomes.

References

A Comprehensive Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-L-Isoleucine-¹³C₆,¹⁵N, a critical reagent for researchers engaged in peptide synthesis, proteomics, and drug development. This isotopically labeled amino acid serves as a cornerstone for the precise quantification of proteins and for elucidating complex biological processes.

Core Compound Specifications

Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid isoleucine. The incorporation of six ¹³C atoms and one ¹⁵N atom results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for its use in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 1217442-29-9 | [1][2][3][4][5] |

| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | |

| Molecular Weight | 360.36 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Isotopic Enrichment | ≥98-99 atom % ¹³C, ≥98-99 atom % ¹⁵N | |

| Melting Point | 145-147 °C | |

| Storage Temperature | 2-8°C, desiccated, protected from light | |

| Key Applications | Peptide synthesis, Biomolecular NMR, Proteomics |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Ile-OH-¹³C₆,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc solid-phase peptide synthesis (SPPS). These heavy peptides are indispensable for absolute quantification of proteins (AQUA) in complex biological mixtures. The following is a generalized protocol for manual Fmoc SPPS. Automated synthesizers will follow a similar workflow.

Materials:

-

Fmoc-Ile-OH-¹³C₆,¹⁵N

-

Other required Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: N,N-diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, dichloromethane (DCM), isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Peptide precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Preparation: The synthesis begins with a solid support resin, which is swelled in a suitable solvent like DMF for at least one hour in a reaction vessel.

-

First Amino Acid Coupling (if applicable): If the C-terminal amino acid is not already attached to the resin, it is coupled first. The Fmoc-protected amino acid is activated with a coupling reagent and a base and then added to the resin.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF for 5-20 minutes. This exposes the free amino group for the next coupling reaction. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc byproduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH-¹³C₆,¹⁵N) is pre-activated by dissolving it with a coupling reagent (like HBTU/HOBt) and a base (DIPEA) in DMF. This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Repeat Synthesis Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the entire peptide sequence has been assembled, the terminal Fmoc group is removed as described in step 3.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Workflow: Absolute Protein Quantification (AQUA)

A primary use of peptides synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N is as internal standards for the absolute quantification of proteins. The general workflow for this application is depicted below.

Caption: Workflow for Absolute Protein Quantification (AQUA).

This diagram illustrates the synthesis of a heavy isotope-labeled peptide using Fmoc-Ile-OH-¹³C₆,¹⁵N, which is then spiked into a digested protein sample. Subsequent analysis by mass spectrometry allows for the precise quantification of the corresponding endogenous light peptide, and thus the target protein.

References

- 1. shoko-sc.co.jp [shoko-sc.co.jp]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.25 [isotope.com]

A Technical Guide to Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fmoc-L-Isoleucine-(¹³C₆,¹⁵N) (Fmoc-Ile-OH-¹³C₆,¹⁵N) in stable isotope labeling for quantitative proteomics. This isotopically enriched amino acid is a powerful tool for researchers seeking to accurately quantify changes in protein abundance, elucidate complex signaling pathways, and identify potential drug targets. Primarily utilized in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, Fmoc-Ile-OH-¹³C₆,¹⁵N enables precise and reliable relative quantification of proteins in different cell populations by mass spectrometry (MS).

Core Concepts of Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N

Stable isotope labeling is a technique that introduces atoms with heavier, non-radioactive isotopes into molecules to act as tracers. In proteomics, this is achieved by growing cells in specialized media where a standard ("light") essential amino acid is replaced by its "heavy" counterpart. Fmoc-Ile-OH-¹³C₆,¹⁵N serves as such a heavy amino acid, where the six carbon atoms and one nitrogen atom of the isoleucine molecule are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of the isoleucine is crucial for its use in solid-phase peptide synthesis (SPPS), but for in-cell labeling, the unprotected form, L-Isoleucine-¹³C₆,¹⁵N, is metabolically incorporated into newly synthesized proteins.

The fundamental principle of SILAC is that two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆,¹⁴N-Isoleucine), while the other is grown in "heavy" medium containing the isotopically labeled amino acid (e.g., ¹³C₆,¹⁵N-Isoleucine). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1][2]

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[3] The resulting peptide mixtures are then analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Quantitative Data and Properties

The use of Fmoc-Ile-OH-¹³C₆,¹⁵N provides a distinct and predictable mass shift in labeled peptides, which is fundamental for their detection and quantification.

| Property | Value | Reference |

| Chemical Formula | C₁₅¹³C₆H₂₃¹⁵NO₄ | |

| Molecular Weight | 360.36 g/mol | |

| Isotopic Purity | Typically ≥98% for ¹³C and ¹⁵N | |

| Mass Shift per Isoleucine Residue | +7.0215 Da (6 x 1.003355 Da for ¹³C + 1 x 0.997035 Da for ¹⁵N) | Calculated |

The following table illustrates the expected mass shifts for a hypothetical peptide containing one isoleucine residue when labeled with ¹³C₆,¹⁵N-Isoleucine.

| Peptide State | Isotopic Composition of Isoleucine | Mass Shift (Da) |

| Light | ¹²C₆, ¹⁴N | 0 |

| Heavy | ¹³C₆, ¹⁵N | +7.0215 |

Experimental Protocols

SILAC Media Preparation and Cell Culture

A critical step for a successful SILAC experiment is the complete incorporation of the labeled amino acid. This requires specialized cell culture media and a sufficient number of cell doublings.

Materials:

-

DMEM for SILAC (deficient in L-Arginine, L-Lysine, and L-Isoleucine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Isoleucine

-

"Heavy" L-Isoleucine-¹³C₆,¹⁵N

-

Other essential amino acids (e.g., L-Arginine, L-Lysine)

-

Penicillin-Streptomycin solution

-

Mammalian cell line of interest

Protocol:

-

Prepare 'Light' and 'Heavy' SILAC Media:

-

To 500 mL of amino acid-deficient DMEM, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.

-

For the 'Light' medium, add the standard, unlabeled L-Isoleucine to the final desired concentration (e.g., 52.4 mg/L). Also, add other required amino acids like L-Arginine and L-Lysine at their standard concentrations.

-

For the 'Heavy' medium, add L-Isoleucine-¹³C₆,¹⁵N to the same final molar concentration as the light version. Add the same standard amino acids as in the light medium, except for isoleucine.

-

-

Cell Adaptation:

-

Thaw and culture the chosen cell line in the 'Light' SILAC medium for at least one passage to adapt them to the custom medium.

-

Split the cell culture into two populations. Continue to culture one population in the 'Light' medium.

-

Transfer the second population to the 'Heavy' SILAC medium.

-

Culture the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy isoleucine. The exact number of doublings may vary depending on the cell line's protein turnover rate.

-

-

Verification of Incorporation (Optional but Recommended):

-

Harvest a small sample of cells from the 'Heavy' culture.

-

Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

-

Confirm the absence of 'light' isoleucine-containing peptides.

-

Protein Extraction and Digestion

Following the experimental treatment of the 'light' and 'heavy' cell populations, the samples are combined for protein extraction and digestion.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Acetonitrile (ACN)

-

Formic acid (FA)

Protocol:

-

Cell Lysis and Protein Quantification:

-

Harvest the 'light' and 'heavy' cell populations and wash with ice-cold PBS.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

In-solution Tryptic Digestion:

-

Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used).

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis and Data Processing

The prepared peptide samples are analyzed by high-resolution mass spectrometry to identify and quantify the light and heavy peptide pairs.

Instrumentation and Parameters:

-

Liquid Chromatography (LC): A nano-flow HPLC system with a reversed-phase C18 column is typically used for peptide separation. A gradient of increasing acetonitrile concentration is employed to elute the peptides.

-

Mass Spectrometry (MS): A high-resolution Orbitrap-based mass spectrometer is recommended for accurate mass measurements.

-

Data Acquisition: A data-dependent acquisition (DDA) method is commonly used, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

-

Software: Software such as MaxQuant is widely used for processing SILAC data. It can identify peptides, quantify the intensity of light and heavy peptide pairs, and calculate protein ratios.

Data Analysis Workflow:

-

Peptide and Protein Identification: The MS/MS spectra are searched against a protein database to identify the peptide sequences.

-

SILAC Ratio Calculation: The software identifies the paired light and heavy peptide signals in the MS1 spectra and calculates the ratio of their intensities.

-

Protein Ratio Determination: The ratios of multiple peptides from the same protein are averaged to determine the overall protein abundance ratio.

-

Statistical Analysis: Statistical tests are applied to determine the significance of the observed protein expression changes.

Visualizations: Workflows and Signaling Pathways

General SILAC Experimental Workflow

The following diagram illustrates the key steps in a typical SILAC experiment.

Caption: A generalized workflow for a SILAC experiment.

EphB2 Signaling Pathway Analysis using SILAC

SILAC-based proteomics has been successfully used to investigate signaling pathways, such as the one downstream of the EphB2 receptor, a receptor tyrosine kinase involved in neuronal development and cancer. The following diagram depicts a simplified representation of key components in the EphB2 signaling pathway that can be quantitatively analyzed using SILAC.

Caption: Key components of the EphB2 signaling pathway.

Conclusion

Fmoc-Ile-OH-¹³C₆,¹⁵N is a vital reagent for modern quantitative proteomics. Its application within the SILAC framework provides a robust and accurate method for dissecting the complexities of the proteome. For researchers in basic science and drug development, this approach offers a powerful means to understand cellular processes, identify disease biomarkers, and elucidate the mechanisms of drug action. The detailed protocols and conceptual explanations provided in this guide serve as a comprehensive resource for the successful implementation of stable isotope labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N in your research endeavors.

References

Applications of 13C and 15N labeled amino acids

An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids

For researchers, scientists, and drug development professionals, stable isotope-labeled amino acids are indispensable tools for interrogating complex biological systems. By replacing naturally occurring carbon-12 (¹²C) and nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts, carbon-13 (¹³C) and nitrogen-15 (¹⁵N), these amino acids act as tracers that can be precisely monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][] This guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Core Applications at a Glance

Stable isotope labeling with amino acids has become a cornerstone of modern biological and biomedical research, enabling precise quantification and tracking of proteins and metabolic pathways.[2][] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.

| Feature | ¹³C Labeled Amino Acids | ¹⁵N Labeled Amino Acids |

| Primary Application | Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis. | Nuclear Magnetic Resonance (NMR) for protein structure, dynamics, and folding analysis. |

| Natural Abundance | ~1.1%. | ~0.37%. |

| Mass Shift | Variable, +1 Da per ¹³C atom. Allows for larger mass shifts (e.g., ¹³C₆-Arg provides a +6 Da shift). | Typically +1 Da per ¹⁵N atom in the amino group. Dual-labeled amino acids can provide larger shifts (e.g., ¹³C₆,¹⁵N₄-Arg provides a +10 Da shift). |

| Key Advantages | - Larger mass shifts in MS improve quantification accuracy.- Ideal for tracing carbon backbones in metabolic pathways. | - Essential for heteronuclear NMR experiments.- Lower natural abundance provides a cleaner background for detection. |

| Common Techniques | - Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)- ¹³C-Metabolic Flux Analysis (¹³C-MFA) | - ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy- Protein structure determination and dynamics studies |

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry. The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (typically lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium with ¹³C and/or ¹⁵N labeled amino acids.

Over several cell divisions, the labeled amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptide mixtures are then analyzed by LC-MS/MS.

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC workflow for quantitative proteomics.

Experimental Protocol: Two-Plex SILAC for Quantitative Proteomics

This protocol outlines a general workflow for a two-plex SILAC experiment using a human cell line.

1. Media and Cell Preparation:

-

Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

-

Supplement the "light" medium with standard L-lysine and L-arginine.

-

Supplement the "heavy" medium with the desired stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆-Arginine).

-

Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment and Harvest:

-

Apply the experimental treatment (e.g., drug) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

-

Harvest both cell populations, wash with PBS, and count the cells from each pool.

3. Sample Processing for Mass Spectrometry:

-

Combine an equal number of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.

-

Perform in-solution or in-gel tryptic digestion of the extracted proteins.

-

Desalt the resulting peptide mixture using a C18 StageTip or an equivalent method.

4. LC-MS/MS Analysis and Quantification:

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. This method involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using MS or NMR, researchers can deduce the relative activities of different metabolic pathways. This information is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatments.

General workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocol: ¹³C-MFA in Mammalian Cells

This protocol provides a general methodology for performing a ¹³C-MFA experiment in mammalian cells.

1. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Switch to a medium containing a ¹³C-labeled tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, at a known concentration.

-

Continue the culture until the cells reach a metabolic and isotopic steady state.

2. Time-Course Sampling and Metabolite Extraction:

-

Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.

-

Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells.

3. Sample Analysis:

-

For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell lysate.

-

Analyze the isotopic enrichment in the amino acids and other target metabolites using GC-MS or LC-MS/MS.

4. Data Analysis and Flux Calculation:

-

Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.

-

Use specialized software to fit the corrected labeling data to a metabolic network model to estimate the intracellular metabolic fluxes.

Protein Structure and Dynamics by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. For proteins, NMR spectra would be too complex to interpret without isotopic labeling. Uniform or selective labeling with ¹⁵N, and often also ¹³C, is essential for resolving spectral overlap and enabling the use of multidimensional heteronuclear NMR experiments.

The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," as it displays a peak for each amino acid residue in the protein backbone (except for proline). Changes in the chemical shifts of these peaks upon ligand binding or changes in environmental conditions can provide valuable information about protein-ligand interactions and conformational changes. For full structure determination, dual labeling with ¹³C and ¹⁵N is typically required.

Workflow for isotopic labeling for NMR studies.

Experimental Protocol: ¹⁵N-Labeling of a Protein in E. coli

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium.

1. Media Preparation (per 1 Liter):

-

Prepare M9 minimal media, which typically includes Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave the mixture.

-

Separately prepare and autoclave solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

-

After autoclaving, add the sterile glucose, MgSO₄, and CaCl₂ solutions to the M9 salts.

-

Add ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L).

2. Cell Growth and Protein Expression:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

-

Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow it overnight.

-

The next day, use the pre-culture to inoculate 1 L of the prepared ¹⁵N-M9 minimal medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for several hours (typically 3-5 hours at 37°C or overnight at 18-25°C), depending on the protein.

3. Harvest and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

The final buffer for NMR should have a low ionic strength and a pH below 6.5 to minimize the exchange of amide protons with the solvent. The sample should also contain 5-10% D₂O for the NMR lock.

Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For instance, SILAC can be used to quantify changes in protein phosphorylation, a key post-translational modification in signal transduction. By comparing the phosphoproteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are phosphorylated or dephosphorylated in response to a specific signal.

A simplified MAPK signaling pathway.

Conclusion

The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. For quantitative proteomics, ¹³C labeling, often in combination with ¹⁵N in SILAC experiments, provides a robust method for accurately determining changes in protein abundance. For metabolic flux analysis, ¹³C-labeled substrates are the primary tools for tracing carbon flow through metabolic networks. In the realm of structural biology, ¹⁵N labeling is the foundation for a vast array of NMR experiments aimed at elucidating protein structure and dynamics, with dual ¹³C/¹⁵N labeling being the gold standard for complete structure determination. By understanding the principles and methodologies behind these applications, researchers can effectively leverage stable isotope labeling to gain deeper insights into the intricate workings of biological systems.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its mild reaction conditions, orthogonality, and suitability for automation. This technical guide provides a comprehensive overview of the Fmoc protecting group in peptide synthesis, detailing its core principles, experimental protocols, quantitative data, and strategies for overcoming common challenges.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The power of the Fmoc-SPPS strategy lies in its orthogonality .[2] The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions.[3] In contrast, the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are acid-labile.[4] This critical difference allows for the selective removal of the Fmoc group at each cycle of peptide elongation without compromising the integrity of the side-chain protections or the peptide-resin linkage. This represents a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments.

The Fmoc-SPPS process is a cyclical series of reactions that sequentially adds amino acids to a growing peptide chain that is anchored to a solid support resin. The fundamental steps in each cycle are:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine for the next coupling reaction.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts from the deprotection step.

-

Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid and its subsequent coupling to the N-terminal amine of the growing peptide chain.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed in a single step using a strong acid cocktail.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical to maximizing the yield and purity of the final peptide. The following tables summarize key quantitative data for common reagents and reaction conditions.

Table 1: Common Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration in DMF | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | 2 x 2-10 minutes | The most common reagent for Fmoc deprotection. A two-step deprotection is often employed. |

| Piperidine | 5-50% (v/v) | 3-20 minutes | Concentration and time can be optimized based on the peptide sequence and steric hindrance. |

| 4-Methylpiperidine (4MP) | 20% (v/v) | Similar to piperidine | A less volatile and less toxic alternative to piperidine. |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | Similar to piperidine | Can minimize certain side reactions like aspartimide formation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 5% piperazine | Shorter than piperidine | A stronger, non-nucleophilic base that can accelerate deprotection, especially for difficult sequences. |

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Additive | Base | Typical Reaction Time | Relative Reactivity | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | HOAt | DIPEA | 15-30 minutes | Very High | Fast kinetics, highly effective for sterically hindered amino acids. | Can cause guanidinylation of the free N-terminus if used in excess. |

| HBTU | Uronium/Aminium | HOBt | DIPEA | 30-60 minutes | High | Efficient and widely used, cost-effective for standard couplings. | Less reactive than HATU; potential for guanidinylation. |

| HCTU | Uronium/Aminium | HOBt | DIPEA | 15-30 minutes | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |

| PyBOP | Phosphonium | HOBt | DIPEA | 30-60 minutes | High | Byproducts are generally less problematic than with uronium salts. | May require longer coupling times than HATU/HCTU. |

| COMU | Uronium/Aminium | None | DIPEA | 15-30 minutes | Very High | High efficiency, byproducts are more water-soluble, facilitating purification. | Can be less stable in solution over long periods. |

| DIC/Oxyma | Carbodiimide | OxymaPure | None/DIPEA | 1-3 hours | Moderate | Reduces racemization, particularly for sensitive amino acids like Cys and His. | Slower reaction times compared to onium salts. |

| DIC/HOBt | Carbodiimide | HOBt | None/DIPEA | 1-3 hours | Moderate | A classic and cost-effective method, good for reducing racemization. | Slower than onium salts; DCC/DIC can cause side reactions if not used carefully. |

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

Materials:

-

Fmoc-peptidyl-resin

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM, Isopropanol (IPA)

-

Washing solution: DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling (HBTU example):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), followed by DCM (3 times) and IPA (3 times) to remove any remaining reagents and byproducts.

-

-

Repeat: The cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.

Capping of Unreacted Amines

Capping is an optional but often recommended step to terminate any peptide chains that failed to couple in the previous step, thus preventing the formation of deletion sequences.

Materials:

-

Peptidyl-resin with unreacted N-terminal amines

-

Capping solution: Acetic anhydride/Pyridine/DMF or Acetic anhydride/DIPEA/DMF in appropriate ratios (e.g., 50 equivalents of each relative to resin substitution).

-

Washing solution: DMF

Procedure:

-

Following the coupling and washing steps, add the capping solution to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the capping solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

A Kaiser test can be performed to confirm the absence of free primary amines. If the test is positive, the capping procedure can be repeated.

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dry peptidyl-resin

-

Cleavage cocktail (see Table 3 for examples)

-

Cold diethyl ether

-

Centrifuge and tubes

-

Nitrogen stream or rotary evaporator

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

-

Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum to obtain the crude peptide.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v) | Target Residues and Applications |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A universal cleavage mixture for peptides containing multiple sensitive residues. |

| TFA / TIS / Water | 95:2.5:2.5 | A standard and widely used cocktail for most peptides, especially when Arg(Pbf) and Trp(Boc) are used. |

| TFA / EDT / Water | 95:2.5:2.5 | Effective for peptides containing Cys, Met, or Trp. |

| TFA / DCM | 1:1 | For very acid-sensitive resins where only the peptide-resin linkage needs to be cleaved while keeping side-chain protecting groups intact. |

Note: The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are included to trap the reactive cationic species generated during the removal of side-chain protecting groups, thereby preventing side reactions.

Mandatory Visualizations

The Fmoc-SPPS Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection by Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting Common Side Reactions

Caption: Troubleshooting common side reactions in Fmoc-SPPS.

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy for the construction of complex peptide molecules. Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation have made Fmoc-SPPS the method of choice for both academic research and industrial production. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide synthesis endeavors.

References

An In-Depth Technical Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Utilizing Labeled Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique facilitates the accurate relative quantification of thousands of proteins between different cell populations. This is achieved by metabolically incorporating stable isotope-labeled "heavy" amino acids into the entire proteome of one cell population, while a control population incorporates the natural "light" counterparts. Although arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other essential amino acids, such as the branched-chain amino acid isoleucine, can be employed for specific research questions, particularly in studies of protein turnover, amino acid metabolism, and signaling pathways like the mTOR pathway.

This technical guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of SILAC using labeled isoleucine.

Core Principles of SILAC

The fundamental principle of SILAC lies in the in vivo incorporation of amino acids with stable isotopes (e.g., ¹³C, ¹⁵N) into proteins as cells are cultured.[1] Two populations of cells are grown in specialized media: one containing the natural, "light" version of an essential amino acid (e.g., ¹²C₆-Isoleucine), and the other containing a "heavy," non-radioactive, stable isotope-labeled version (e.g., ¹³C₆-Isoleucine). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.

Because the "heavy" and "light" amino acids are chemically identical, their incorporation does not affect cell physiology or protein function.[2] However, proteins isolated from the "heavy" population will have a predictable mass shift compared to their "light" counterparts. After the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle). The populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).

In the mass spectrometer, the chemically identical "light" and "heavy" peptides co-elute but are detected as distinct peaks separated by a known mass difference. The ratio of the intensities of these peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations, allowing for precise and robust quantification.

Advantages of Using Labeled Isoleucine in SILAC

While less common than arginine or lysine, using labeled isoleucine offers specific advantages:

-

Probing Specific Metabolic Pathways: Isoleucine is a branched-chain amino acid (BCAA) with a distinct metabolic fate. Using labeled isoleucine can provide specific insights into BCAA metabolism and its role in cellular processes.

-

Investigating Protein Turnover: For proteins with a low abundance of arginine and lysine residues, labeling with a different essential amino acid like isoleucine can provide better sequence coverage and more reliable quantification for turnover studies.[3]

-

Studying Amino Acid Sensing and Signaling: The mTORC1 signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability, particularly BCAAs like leucine and isoleucine.[4][5] SILAC with labeled isoleucine is an excellent tool to dissect the proteomic response to changes in BCAA levels and mTORC1 activity.

Experimental Workflow

The SILAC workflow can be broadly divided into three main phases: the labeling phase, the experimental phase, and the analysis phase.

Caption: A generalized experimental workflow for a SILAC experiment using labeled isoleucine.

Detailed Experimental Protocols

Cell Culture and Metabolic Labeling

Objective: To achieve complete incorporation of "light" and "heavy" isoleucine into the proteomes of two cell populations.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine, L-leucine, and L-valine (to avoid metabolic conversion)

-

"Light" L-isoleucine

-

"Heavy" L-isoleucine (e.g., ¹³C₆-L-Isoleucine)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents (e.g., penicillin-streptomycin, GlutaMAX)

Protocol:

-

Media Preparation: Prepare two types of SILAC media:

-

Light Medium: Supplement the isoleucine-deficient medium with "light" L-isoleucine to the normal physiological concentration.

-

Heavy Medium: Supplement the isoleucine-deficient medium with "heavy" L-isoleucine to the same concentration as the light medium.

-

Add dFBS to a final concentration of 10% and other necessary supplements.

-

-

Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.

-

Incorporation Check:

-

After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.

-

Determine the percentage of incorporation by calculating the ratio of heavy to light peptide intensities for several identified peptides. The incorporation efficiency should be >95%.

-

Experimental Treatment and Sample Preparation

Objective: To perform the desired experimental treatment and prepare protein lysates for analysis.

Protocol:

-

Once complete labeling is confirmed, seed the "light" and "heavy" labeled cells for the experiment.

-

Apply the experimental treatment to one population (e.g., "heavy" cells) and the control treatment to the other (e.g., "light" cells).

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

Protein Digestion

Objective: To digest the combined protein lysate into peptides suitable for mass spectrometry.

Protocol (In-Solution Digestion):

-

Reduction: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

-

Digestion: Dilute the sample to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or solid-phase extraction cartridge.

-

Lyophilization: Lyophilize the purified peptides and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

Objective: To separate, identify, and quantify the peptides.

Protocol:

-

Reconstitute the dried peptides in a suitable buffer for LC-MS/MS.

-

Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Process the raw data using software such as MaxQuant, Proteome Discoverer, or PEAKS Studio. These programs can identify peptides, assign them to proteins, and calculate the heavy-to-light (H/L) ratios for quantification.

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental and control conditions.

Table 1: Representative Quantitative Proteomics Data from a Hypothetical SILAC Experiment Using Labeled Isoleucine to Study the Effects of an mTOR Inhibitor.

| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Log₂(H/L Ratio) | p-value | Regulation |

| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.45 | -1.15 | 0.001 | Down |